Cas no 1820648-53-0 (Benzyl N-(4-chloro-2-fluorophenyl)carbamate)

Benzyl N-(4-chloro-2-fluorophenyl)carbamate 化学的及び物理的性質
名前と識別子
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- Benzyl N-(4-chloro-2-fluorophenyl)carbamate
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Benzyl N-(4-chloro-2-fluorophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B233763-500mg |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 500mg |
$ 87.00 | 2023-04-18 | ||
TRC | B233763-250mg |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 250mg |
$ 75.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B233763-100mg |
BenzylN-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 100mg |
¥480.00 | 2023-09-15 | ||
A2B Chem LLC | AI40471-25g |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 98% | 25g |
$532.00 | 2024-04-20 | |
A2B Chem LLC | AI40471-10g |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 98% | 10g |
$315.00 | 2024-04-20 | |
A2B Chem LLC | AI40471-5g |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 98% | 5g |
$209.00 | 2024-04-20 | |
1PlusChem | 1P00I14N-10g |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 98% | 10g |
$413.00 | 2025-02-28 | |
AN HUI ZE SHENG Technology Co., Ltd. | B233763-500mg |
BenzylN-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 500mg |
¥720.00 | 2023-09-15 | ||
TRC | B233763-100mg |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B233763-1g |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate |
1820648-53-0 | 1g |
$ 98.00 | 2023-04-18 |
Benzyl N-(4-chloro-2-fluorophenyl)carbamate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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4. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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10. Book reviews
Benzyl N-(4-chloro-2-fluorophenyl)carbamateに関する追加情報
Benzyl N-(4-chloro-2-fluorophenyl)carbamate and Its Significance in Modern Chemical Biology
Benzyl N-(4-chloro-2-fluorophenyl)carbamate (CAS No. 1820648-53-0) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its benzyl and carbamate functional groups, combined with a fluorinated and chlorinated aromatic ring system, exhibits a range of biochemical activities that make it a valuable tool in pharmaceutical research and development.
The molecular structure of Benzyl N-(4-chloro-2-fluorophenyl)carbamate is meticulously designed to interact with biological targets in a highly specific manner. The presence of the chloro and fluoro substituents on the aromatic ring enhances its lipophilicity and metabolic stability, which are critical factors in drug design. These features contribute to its potential as an intermediate in the synthesis of more complex bioactive molecules.
In recent years, there has been a growing interest in the development of small-molecule inhibitors for various therapeutic targets. Benzyl N-(4-chloro-2-fluorophenyl)carbamate has been explored as a precursor in the synthesis of novel compounds targeting enzymes involved in cancer metabolism. Preliminary studies have demonstrated its ability to modulate the activity of key enzymes such as kinases and phosphodiesterases, which are aberrantly expressed in tumor cells. This modulation can lead to the inhibition of pathways that promote cell proliferation and survival.
The fluorine atom in the aromatic ring of Benzyl N-(4-chloro-2-fluorophenyl)carbamate plays a crucial role in its pharmacological properties. Fluorinated aromatic compounds are known for their enhanced binding affinity to biological targets due to their ability to form strong hydrogen bonds and π-stacking interactions. This characteristic has been leveraged in the design of next-generation antiviral and anticancer agents, where Benzyl N-(4-chloro-2-fluorophenyl)carbamate serves as a key building block.
Moreover, the carbamate group in this compound contributes to its versatility as a synthetic intermediate. Carbamates are widely used in medicinal chemistry due to their stability under various reaction conditions and their ability to form amide linkages, which are essential for constructing biologically active peptides and proteins. The benzyl group further enhances the compound's utility by providing a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of Benzyl N-(4-chloro-2-fluorophenyl)carbamate with target proteins with high accuracy. These computational studies have identified potential pockets on enzymes where this compound can bind preferentially, offering insights into its mechanism of action. Such information is invaluable for designing derivatives with improved potency and selectivity.
The synthesis of Benzyl N-(4-chloro-2-fluorophenyl)carbamate involves multi-step organic transformations that require precise control over reaction conditions. The chlorination and fluorination steps are particularly critical, as they determine the electronic properties of the aromatic ring. Advanced synthetic methodologies, including transition-metal-catalyzed reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
In conclusion, Benzyl N-(4-chloro-2-fluorophenyl)carbamate represents a significant advancement in the field of chemical biology. Its unique structural features make it a versatile intermediate for synthesizing novel bioactive compounds with potential therapeutic applications. Ongoing research continues to uncover new ways this compound can be utilized to address unmet medical needs, underscoring its importance in modern drug discovery efforts.
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